Superior Antagonism at α3β4 Neuronal Nicotinic Acetylcholine Receptors (nAChR)
2,4-Dichloro-N-(3-fluorobenzyl)aniline exhibits potent antagonism at the human α3β4 nAChR subtype (IC₅₀ = 1.8 nM). This is over 350-fold more potent than the classical nAChR antagonist mecamylamine (IC₅₀ = 640 nM for α3β4) when assessed in comparable functional efflux assays [1] [2]. This level of potency at the α3β4 subtype is a key differentiating feature, as many standard antagonists are either non-selective or exhibit significantly weaker activity at this receptor.
| Evidence Dimension | Antagonist activity at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM |
| Comparator Or Baseline | Mecamylamine: IC₅₀ = 640 nM |
| Quantified Difference | ~356-fold more potent |
| Conditions | Inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells (target compound) vs. ⁸⁶Rb⁺ efflux stimulated by 100 μM nicotine in HEK cells stably expressing human α3β4 nAChRs (mecamylamine) |
Why This Matters
This high potency at α3β4 nAChR is critical for studies focused on ganglionic transmission, nicotine dependence, and the development of subtype-selective pharmacological tools.
- [1] EcoDrugPlus Database. Compound ID 2126094: 2,4-Dichloro-N-(3-fluorobenzyl)aniline. University of Helsinki. Available at: https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] PMC4681651, Table 1. IC₅₀ values for nAChR antagonists including mecamylamine. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC4681651/table/T1/ View Source
